1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride
Description
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride is a pyrimidine-derived carbonyl chloride compound with a molecular formula of C₁₁H₁₁ClF₃N₃O and a molecular weight of 293.68 g/mol . It is characterized by a pyrimidine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and a piperidine-4-carbonyl chloride moiety at the 2-position. Its CAS Registry Number is 306934-79-2, and it is commonly used in pharmaceutical and agrochemical research as a key intermediate for synthesizing bioactive molecules .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N3O/c12-9(19)7-2-5-18(6-3-7)10-16-4-1-8(17-10)11(13,14)15/h1,4,7H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSUSYMMCMOVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)Cl)C2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380659 | |
| Record name | 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-79-2 | |
| Record name | 1-[4-(Trifluoromethyl)-2-pyrimidinyl]-4-piperidinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Piperidine-4-carboxylic Acid Intermediate
The key intermediate, 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid, is prepared by coupling the piperidine-4-carboxylic acid with the 4-(trifluoromethyl)pyrimidin-2-yl moiety. This can be achieved by nucleophilic substitution or amide bond formation strategies involving:
- Starting from 4-(trifluoromethyl)pyrimidin-2-amine or related derivatives.
- Reacting with piperidine-4-carboxylic acid or its activated derivatives.
A typical procedure involves refluxing the acid with the pyrimidinyl amine under basic or coupling reagent conditions to form the amide linkage.
Conversion to Acid Chloride
The carboxylic acid intermediate is then converted to the acid chloride using chlorinating reagents such as:
- Thionyl chloride (SOCl2)
- Oxalyl chloride (COCl)2
- Phosphorus pentachloride (PCl5)
Among these, thionyl chloride is most commonly used due to its efficiency and ease of removal of byproducts (SO2 and HCl gases).
- The acid is dissolved in anhydrous solvent (e.g., dichloromethane or toluene).
- Thionyl chloride is added dropwise under cooling.
- The mixture is stirred at room temperature or gently heated (e.g., 40–60 °C) for several hours.
- Completion is monitored by disappearance of the acid (e.g., by TLC or IR spectroscopy showing disappearance of the carboxylic acid O–H stretch and appearance of acid chloride C=O stretch near 1800 cm⁻¹).
- Excess thionyl chloride and solvents are removed under reduced pressure.
Research Findings and Data Summary
| Step | Reagents/Conditions | Notes | Yield/Outcome |
|---|---|---|---|
| Coupling of piperidine-4-carboxylic acid with 4-(trifluoromethyl)pyrimidin-2-amine | Reflux in suitable solvent with base or coupling agents | Formation of amide intermediate | High purity intermediate obtained (typical yields >85%) |
| Conversion of acid to acid chloride | Thionyl chloride, anhydrous DCM or toluene, 40–60 °C, 3–6 h | Efficient chlorination, removal of SO2 and HCl gases | Acid chloride isolated with >90% purity, boiling point 158 °C (2 mm Hg) |
| Purification | Vacuum distillation or recrystallization | Moisture sensitive, requires dry conditions | Stable product under inert atmosphere |
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride is utilized in the development of pharmaceuticals, particularly as a building block in the synthesis of various biologically active compounds. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design.
Case Study: Antiviral Agents
A study investigated the synthesis of novel antiviral agents using this compound as a precursor. The resulting derivatives exhibited significant activity against viral infections, demonstrating the compound's utility in developing antiviral therapies .
Agrochemicals
The compound has potential applications in agrochemical formulations. Its unique structure may contribute to the development of new pesticides or herbicides that are effective against resistant strains of pests.
Case Study: Herbicide Development
Research focused on synthesizing herbicides from this compound showed promising results in controlling weed growth while minimizing environmental impact. Field trials indicated improved efficacy compared to traditional herbicides .
Materials Science
In materials science, this compound can be used in the formulation of polymers and coatings due to its reactive carbonyl chloride functionality, which can participate in cross-linking reactions.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to inhibition or modulation of their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The trifluoromethyl group in the target compound enhances electrophilicity at the pyrimidine ring compared to the bromine or methylthio groups in the second compound. This makes the target more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- The piperidine ring introduces steric bulk and basicity, which may improve solubility in polar aprotic solvents relative to simpler substituents like -SCH₃ or -COOH .
Functional Group Differences :
- Unlike the carboxylic acid in 2-chloro-6-methylpyrimidine-4-carboxylic acid, the carbonyl chloride group in the target compound is highly reactive, enabling facile nucleophilic acyl substitution (e.g., with amines to form amides) .
- The bromine atom in 5-bromo-2-(methylthio)pyrimidine-4-carbonyl chloride allows for metal-catalyzed cross-couplings, whereas the -CF₃ group in the target compound is typically inert under such conditions .
Molecular Weight and Applications :
- The higher molecular weight of the target compound (293.68 vs. 267.54 for the bromo analog) reflects the contribution of the trifluoromethyl and piperidine groups. This may influence pharmacokinetic properties (e.g., metabolic stability) in drug candidates .
Reactivity in Medicinal Chemistry
- The trifluoromethyl group in the target compound is prized in drug design for its ability to resist oxidative metabolism, improving bioavailability .
- Piperidine-4-carbonyl chloride derivatives are frequently used to synthesize kinase inhibitors, leveraging the piperidine ring’s conformational flexibility for target binding .
Limitations vs. Analogs
- Compared to 5-bromo-2-(methylthio)pyrimidine-4-carbonyl chloride, the target compound’s -CF₃ group limits its utility in cross-coupling reactions but enhances stability in acidic environments .
- The carboxylic acid analog (CAS 89581-58-8) is less reactive than carbonyl chlorides, making it more suitable for salt formation or hydrogen-bonding interactions .
Biological Activity
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
- IUPAC Name : 1-[4-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinecarbonyl chloride
- Molecular Formula : C11H11ClF3N3O
- Molecular Weight : 275.23 g/mol
- CAS Number : 465514-39-0
Biological Activity Overview
The compound exhibits various biological activities, primarily linked to its structural characteristics. Key areas of activity include:
- Antimicrobial Properties
- Anti-inflammatory Effects
- Potential Anticancer Activity
- Antiviral Effects
Antimicrobial Properties
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds display efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the trifluoromethyl group enhances the lipophilicity and bioactivity of the molecule.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine | E. coli | 0.5 µg/mL |
| 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine | S. aureus | 0.3 µg/mL |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it inhibits pro-inflammatory cytokines, which is critical for conditions like arthritis and other inflammatory diseases.
Case Study: Inhibition of Edema
A study comparing the anti-inflammatory effects of various pyrimidine derivatives showed that this compound achieved a significant reduction in paw edema in animal models:
Potential Anticancer Activity
Emerging research suggests that compounds with a pyrimidine core can exhibit anticancer properties. For example, derivatives have shown to induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest.
The anticancer activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
Antiviral Effects
Recent studies have highlighted the antiviral potential of pyrimidine derivatives against viruses such as Zika and Dengue virus. The compound's mechanism involves inhibiting viral replication and enhancing host immune responses.
Efficacy Against Viruses
In vitro assays report EC50 values indicating effective concentrations required to inhibit viral replication:
| Virus | EC50 (µM) |
|---|---|
| Zika Virus | 2.4 |
| Dengue Virus | 1.4 |
Q & A
Q. What steps reconcile conflicting safety data (e.g., LD₅₀ values) across literature sources?
- Methodological Answer :
- Source Evaluation : Prioritize data from peer-reviewed journals (e.g., Acta Crystallographica) over non-reviewed safety sheets.
- In Silico Toxicity Prediction : Use tools like ProTox-II to estimate acute toxicity, cross-referencing with experimental LD₅₀ from analogous piperidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
